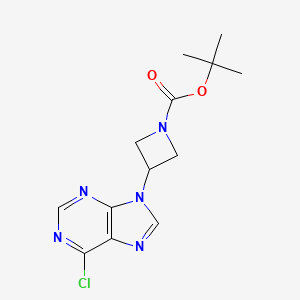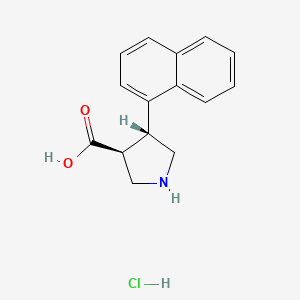
3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride, also known as FMPH, is a chemical compound used in scientific research. It is a pyrrolidine derivative that has gained attention for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride has been shown to have a stimulating effect on the central nervous system, leading to increased alertness and focus. It has also been shown to improve cognitive function and memory in animal models. Additionally, 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride has been shown to have a positive effect on mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride in lab experiments is its potential therapeutic properties, particularly in the treatment of neurological disorders. Additionally, 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride. One area of focus could be on understanding the exact mechanism of action of 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride and how it affects neurotransmitter levels in the brain. Additionally, further research could be done on the potential therapeutic uses of 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride, particularly in the treatment of addiction and ADHD. Finally, research could be done on developing more efficient and cost-effective methods for synthesizing 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride.
Synthesemethoden
3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)pyrrolidine with formaldehyde and hydrochloric acid. The resulting compound is then treated with hydrogen fluoride gas to yield 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride in its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders. It has been shown to have a positive effect on cognitive function and memory in animal models. Additionally, 3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride has been studied for its potential use as a treatment for addiction and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
3-(fluoromethyl)-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F4N.ClH/c7-3-5(6(8,9)10)1-2-11-4-5;/h11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYOEPXHNMHSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CF)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethenylsulfonyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2951531.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/no-structure.png)


![1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2951537.png)
![(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2951538.png)



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2951548.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2951549.png)


